(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride
Overview
Description
(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C15H18ClN and its molecular weight is 247.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanistic Aspects of Chiral Discrimination
The separation of enantiomers of a compound related to (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This study highlights the role of weak hydrogen bonds and other interactions, such as inclusion in amylose carbamate chains, in chiral discrimination. The research found that retention of enantiomers is primarily influenced by these weak interactions, with temperature changes affecting the process due to potential conformational changes in the stationary phase. Molecular simulations corroborated the experimental elution order, indicating the importance of specific interactions between the enantiomers and the stationary phase for separation efficiency (Bereznitski et al., 2002).
Functional Polymers and Sequential Copolymers
A study on the synthesis and characterization of α,ω-bis(2,6-dimethylphenol)–poly(2,6-dimethyl-1,4-phenylene oxide) oligomers presents a novel method for preparing bifunctional polymers. This method involves the oxidative copolymerization of 2,6-dimethylphenol with a specific dihydroxy compound, showcasing the potential for creating polymers with desired end-group functionalities through controlled polymerization processes. The thermal reactivity of these polymers was also explored, providing insights into their potential applications in high-temperature environments (Nava & Percec, 1986).
Photoreleasable Protecting Groups for Carboxylic Acids
Research into 2,5-dimethylphenacyl esters as photoreleasable protecting groups for carboxylic acids shows the potential for precise control in the release of carboxylic acids through photolysis. This method, which does not require a photosensitizer, provides almost quantitative yields of the carboxylic acids upon direct photolysis, demonstrating an efficient pathway for the controlled release of active compounds in various scientific applications (Klan, Zabadal, & Heger, 2000).
Poly(arylene ether sulfone) with Benzyl-type Quaternary Ammonium Pendants
A study on poly(arylene ether sulfone)s bearing benzyl quaternary ammonium groups investigates their hydroxide conductivity, dimensional change, water uptake, and alkaline stability. These properties are crucial for applications in environments requiring stable ion transport and dimensional integrity. The findings show that these membranes exhibit good hydroxide conductivity and stability, attributed to the structure and distribution of the benzyl-type quaternary ammonium pendants, highlighting the potential for their use in ion-exchange membranes and other applications requiring stable and efficient ion transport (Shi et al., 2017).
Properties
IUPAC Name |
(2,5-dimethylphenyl)-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAKXFLZOZLRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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